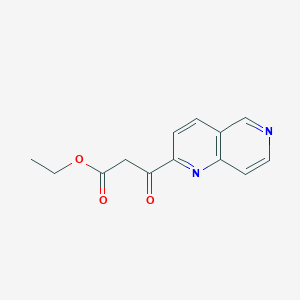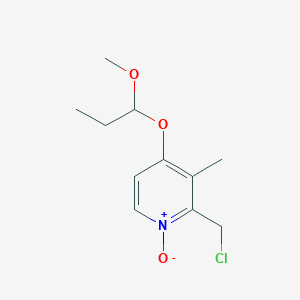![molecular formula C15H23ClN2 B1456790 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride CAS No. 1359706-30-1](/img/structure/B1456790.png)
2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride
Vue d'ensemble
Description
2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride (2-BDSH) is a cyclic diamine compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and has a melting point of 115-117°C. This compound has been used in a variety of research applications, including biochemical and physiological studies, pharmacological studies, and drug development. In
Applications De Recherche Scientifique
Radioprotective Properties
One of the earliest identified applications of related diazaspiro decane derivatives involves radioprotection. Shapiro et al. (1968) synthesized a quinuclidine derivative, closely related to 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, showing potential radioprotective properties against lethal doses of X-radiation in mice. This study suggested that pretreatment with the compound significantly increased survival rates, showcasing its potential as a radioprotective agent (Shapiro, Tansy, & Elkin, 1968).
Crystal Packing and Conformational Preferences
Research into the crystal packing and conformational preferences of cyclohexane-5-spirohydantoin derivatives, which share structural similarities with 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, was conducted by Lazić et al. (2022). Their work provided insights into how simple substitutions affect molecular and crystal structures, contributing to a deeper understanding of the material properties of such compounds (Lazić et al., 2022).
Potential Anxiolytic Activity
Kossakowski et al. (1998) explored the synthesis of derivatives with anxiolytic potential, showcasing the versatility of diazaspiro[4.5]decane structures in pharmaceutical applications. Their research highlights the ongoing interest in utilizing these frameworks for developing new therapeutic agents, particularly in the context of mental health (Kossakowski, Zawadowski, Turło, & Kleps, 1998).
Supramolecular Outcomes of Fluorination
The study by Gak Simić et al. (2021) on spirohydantoin-based model compounds examines the supramolecular outcomes of fluorination, revealing the intricate balance of intermolecular interactions influenced by such modifications. Their findings emphasize the importance of structural modifications on the physicochemical properties and potential applications of these compounds (Gak Simić et al., 2021).
Antihypertensive Drug Candidates
In the realm of cardiovascular research, Kato et al. (2013) identified derivatives as potent inhibitors for treating hypertension. This discovery underlines the compound's role in addressing critical health issues through targeted biochemical pathways, presenting a promising avenue for future therapeutic developments (Kato et al., 2013).
Propriétés
IUPAC Name |
2-benzyl-2,9-diazaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.ClH/c1-2-5-14(6-3-1)11-17-10-8-15(13-17)7-4-9-16-12-15;/h1-3,5-6,16H,4,7-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYUUAAMKMZLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



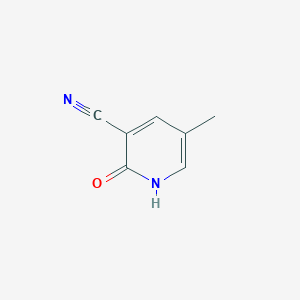

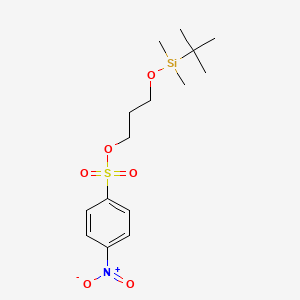




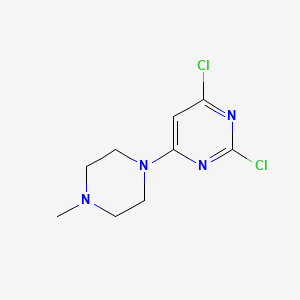
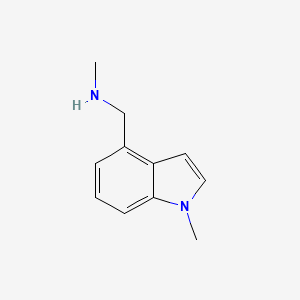
![5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one](/img/structure/B1456724.png)

